2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol

Catalog No.
S930831
CAS No.
1602003-55-3
M.F
C10H17N5O
M. Wt
223.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1...

CAS Number

1602003-55-3

Product Name

2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol

IUPAC Name

2-[4-(6-aminopyridazin-3-yl)piperazin-1-yl]ethanol

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

InChI

InChI=1S/C10H17N5O/c11-9-1-2-10(13-12-9)15-5-3-14(4-6-15)7-8-16/h1-2,16H,3-8H2,(H2,11,12)

InChI Key

YRIRNOVCALUTFH-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2=NN=C(C=C2)N

Canonical SMILES

C1CN(CCN1CCO)C2=NN=C(C=C2)N

This compound is likely a synthetic organic molecule containing several functional groups. The core structure consists of an ethanol group (CH2CH2OH) attached to a piperazine ring (C4H10N2) which is further linked to a pyridazine ring (C4H4N2) containing an amine group (NH2) at position 6.

  • Origin: The origin of this specific compound is unclear without further information. It could be a novel molecule synthesized in a research lab or a derivative of existing compounds.
  • Significance: Due to the lack of specific research data, it's difficult to determine the current significance of this compound. However, the presence of the piperazine and pyridazine rings suggests potential for interesting biological properties, as these structures are found in various bioactive molecules [].

Molecular Structure Analysis

  • Key features:
    • The presence of a primary alcohol (ethanol group) suggests potential for hydrogen bonding and polarity.
    • The piperazine ring is a common scaffold in medicinal chemistry known for its ability to interact with biological targets [].
    • The pyridazine ring with an amine group can participate in various chemical reactions and may contribute to the molecule's biological activity.
  • Notable aspects: The combination of these functional groups within a single molecule could lead to interesting properties, such as the ability to permeate cell membranes and interact with biomolecules.

Chemical Reactions Analysis

  • The alcohol group could undergo reactions like oxidation to a ketone or esterification with carboxylic acids.
  • The piperazine ring might be susceptible to alkylation or acylation reactions.
  • The amine group in the pyridazine ring could participate in acid-base reactions or form covalent bonds with other molecules.

Physical And Chemical Properties Analysis

  • It is likely a polar molecule due to the presence of the hydroxyl group and amine group.
  • It might have moderate solubility in water due to the presence of the ethanol group.
  • It is likely to be a solid at room temperature based on the presence of multiple rings.
  • The primary alcohol group is generally considered to have low toxicity.
  • The piperazine ring can be present in various drugs, but their safety profiles vary depending on the specific molecule.
  • Aromatic amines (like the one in the pyridazine ring) can have varying toxicity depending on the substituents.

XLogP3

-0.9

Dates

Modify: 2023-08-16

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